![molecular formula C19H26ClNO2 B14498543 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride CAS No. 64730-77-4](/img/structure/B14498543.png)
2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride is an organic compound that belongs to the class of ethanolamines. This compound is characterized by the presence of a phenyl group, a phenoxy group, and an ethanolamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride typically involves a multi-step process:
Formation of the phenylphenoxy intermediate: This step involves the reaction of phenol with a halogenated benzene derivative under basic conditions to form the phenylphenoxy compound.
Alkylation: The phenylphenoxy intermediate is then reacted with a butyl halide in the presence of a strong base to form the butylated phenylphenoxy compound.
Amination: The butylated phenylphenoxy compound is then reacted with methylamine to introduce the amino group.
Hydrochloride formation: Finally, the amino compound is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanolamine moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the phenyl or phenoxy groups, leading to the formation of reduced aromatic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced aromatic compounds.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving cell signaling and receptor binding due to its ability to interact with specific biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol
- 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrobromide
- 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydroiodide
Uniqueness
2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
64730-77-4 |
|---|---|
Molecular Formula |
C19H26ClNO2 |
Molecular Weight |
335.9 g/mol |
IUPAC Name |
2-[methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C19H25NO2.ClH/c1-20(14-15-21)13-7-8-16-22-19-12-6-5-11-18(19)17-9-3-2-4-10-17;/h2-6,9-12,21H,7-8,13-16H2,1H3;1H |
InChI Key |
GAYBZLXXFYUSSO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCOC1=CC=CC=C1C2=CC=CC=C2)CCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
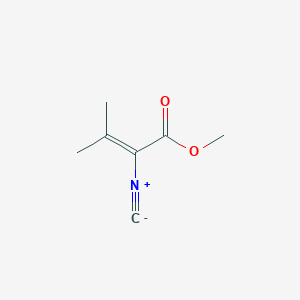
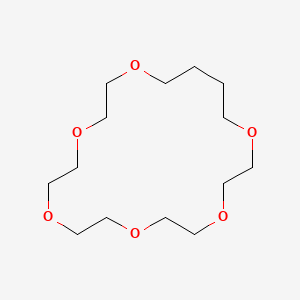
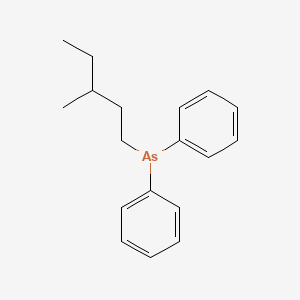
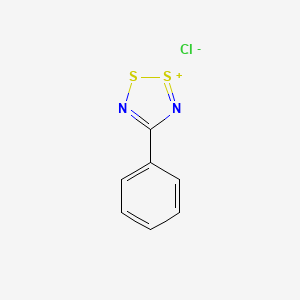
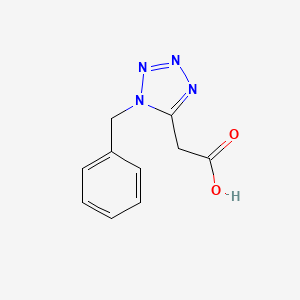
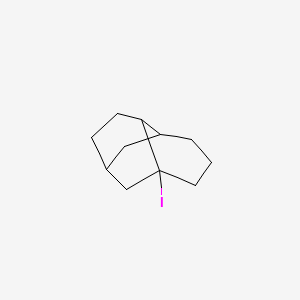
![7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene](/img/structure/B14498503.png)
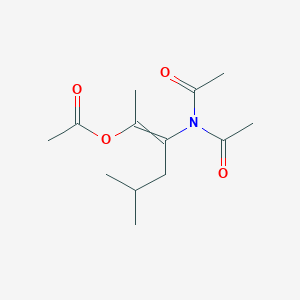
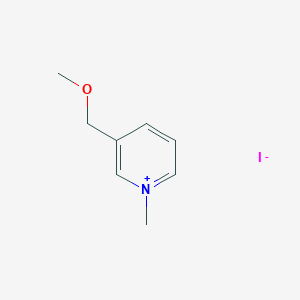
![[(4-Methoxyphenyl)imino]tris(4-methylphenyl)-lambda~5~-phosphane](/img/structure/B14498514.png)

![4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14498529.png)

